molecular formula AsGe B076424 Germanium arsenide CAS No. 12271-72-6

Germanium arsenide

Cat. No.: B076424
CAS No.: 12271-72-6
M. Wt: 147.55 g/mol
InChI Key: OEOKQRBZALRLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germanium arsenide (GeAs) is a semiconductor compound belonging to the IV-V group, composed of germanium (Ge) and arsenic (As). It exhibits layered or bulk crystalline structures depending on synthesis methods, with notable applications in optoelectronics and nanoelectronics. GeAs demonstrates anisotropic electrical and optical properties, making it suitable for field-effect transistors (FETs) and infrared photodetectors . Its bandgap ranges between 0.8–1.2 eV, enabling efficient light absorption in the near-infrared spectrum . Additionally, GeAs serves as a substrate for multi-junction solar cells due to its lattice compatibility with gallium arsenide (GaAs), enhancing photovoltaic efficiency in space applications .

Properties

CAS No.

12271-72-6

Molecular Formula

AsGe

Molecular Weight

147.55 g/mol

IUPAC Name

arsanylidynegermanium

InChI

InChI=1S/AsGe/c1-2

InChI Key

OEOKQRBZALRLDT-UHFFFAOYSA-N

SMILES

[Ge]#[As]

Canonical SMILES

[Ge]#[As]

Other CAS No.

12271-72-6

Synonyms

germanium arsenide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Germanium arsenide can be synthesized through several methods. One common approach involves the reaction of germanium and arsenic in a sealed tube at high temperatures. This method can yield both germanium monoarsenide and germanium diarsenide, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves techniques such as chemical vapor deposition and molecular beam epitaxy. These methods allow for the precise control of the compound’s composition and structure, which is crucial for its use in semiconductor applications .

Chemical Reactions Analysis

Oxidation Reactions

GeAs reacts with oxygen under thermal stress:

  • At 600–700°C : GeAs oxidizes to form germanium dioxide (GeO₂) and arsenic oxides (As₄O₆ or As₄O₁₀) .

    4GeAs+9O24GeO2+As4O104\text{GeAs}+9\text{O}_2\rightarrow 4\text{GeO}_2+\text{As}_4\text{O}_{10}
  • Surface oxidation : Ultrathin GeAs layers oxidize when exposed to SiO₂ during device fabrication, forming interfacial Ge/As oxides . This process is critical in semiconductor applications but reduces electrical performance.

Table 1: Oxidation Products of GeAs

ConditionPrimary ProductsSecondary ProductsSource
>600°C in airGeO₂, As₄O₁₀Trace As₄O₆
Room temperatureSurface GeO₂ layer

Reactivity with Halogens

GeAs reacts vigorously with halogens, forming trihalides of arsenic and tetrahalides of germanium:

  • With fluorine (F₂) :

    GeAs+5F2GeF4+AsF3\text{GeAs}+5\text{F}_2\rightarrow \text{GeF}_4+\text{AsF}_3
  • With chlorine (Cl₂) :

    GeAs+3Cl2GeCl4+AsCl3\text{GeAs}+3\text{Cl}_2\rightarrow \text{GeCl}_4+\text{AsCl}_3

These reactions occur at room temperature and are exothermic .

Table 2: Halogenation of GeAs

HalogenProductsReaction TemperatureYieldSource
F₂GeF₄, AsF₃25°C>90%
Cl₂GeCl₄, AsCl₃25°C85–95%

Acid and Alkali Reactivity

  • Concentrated H₂SO₄ : GeAs dissolves slowly, releasing arsenic acid (H₃AsO₄) and germanium sulfates .

  • Molten NaOH/KOH : Reacts violently to produce germanates ([GeO₃]²⁻) and arsenites ([AsO₃]³⁻) :

    GeAs+6NaOHNa2GeO3+Na3AsO3+3H2O\text{GeAs}+6\text{NaOH}\rightarrow \text{Na}_2\text{GeO}_3+\text{Na}_3\text{AsO}_3+3\text{H}_2\text{O}

Thermal Decomposition

At temperatures exceeding 800°C, GeAs decomposes into elemental germanium and arsenic vapor :

GeAsΔGe+As\text{GeAs}\xrightarrow{\Delta}\text{Ge}+\text{As}

This property is exploited in purification processes using zone refining .

Chromatographic Behavior

In methanol or ethanol-based mobile phases, GeAs dissociates, with germanate (GeO₃²⁻) adsorbing strongly to silica gel columns, while arsenate (AsO₄³⁻) elutes preferentially . This separation is critical for isolating radioisotopes like ⁷⁷As .

Table 3: Ge/As Separation Efficiency

Mobile PhaseGe Retention (%)As Elution (%)Separation FactorSource
Methanol98 ± 274 ± 1182 ± 16
HCl:Ethanol94 ± 676 ± 819 ± 8

Redox Behavior

GeAs exhibits mixed redox activity due to germanium’s +4/+2 states and arsenic’s +5/+3 states:

  • Oxidizing agents : Ge⁴⁺ and As⁵⁺ dominate in acidic conditions .

  • Reducing agents : Ge²⁺ and As³⁻ form in alkaline environments .

Scientific Research Applications

Germanium arsenide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which germanium arsenide exerts its effects is primarily related to its electronic band structure. This compound is an indirect gap semiconductor with an electronic gap of approximately 0.8 eV. The conduction band minimum is located at the Γ point, while the valence band maximum is out of the Γ point. This unique band structure allows for efficient electron and hole transport, making it suitable for various electronic and optoelectronic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of GeAs and Comparable Semiconductors

Property GeAs GaAs SiAs InAs GeP
Bandgap (eV) 0.8–1.2 1.42 ~1.5 0.35 ~2.0
Electron Mobility (cm²/Vs) 300–1,500* 8,500 200 40,000 250
Thermal Conductivity (W/m·K) 50 55 30 20 35
Thermal Stability (°C) Up to 150 Up to 400 Up to 200 Up to 300 Up to 250
Key Applications FETs, Photodetectors Microwave diodes, Solar cells Photocatalysts Quantum devices High-voltage electronics

*In-plane mobility for few-layer GeAs .

Research Findings and Challenges

  • Electronic Structure : GeAs exhibits a distorted octahedral coordination in its layered form, creating anisotropic charge transport pathways absent in isotropic GaAs .
  • Material Compatibility : Ge substrates are used for GaAs solar cells due to lattice matching, but interdiffusion of Ga and As into Ge films can alter conductivity types, requiring barrier layers .
  • Synthesis Challenges : High-purity GeAs ingots (99.999%) are commercially available, but scalable production of 2D GeAs remains costly compared to GaAs .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for obtaining high-purity germanium arsenide (GeAs) crystals, and how do deviations affect structural properties?

  • Methodological Guidance : Solid-state synthesis under controlled stoichiometric ratios (e.g., 1:1 Ge:As) in sealed quartz ampoules is standard. Deviations in temperature (>600°C) or arsenic vapor pressure can lead to non-stoichiometric phases or impurities. Use differential thermal analysis (DTA) to monitor phase transitions and energy-dispersive X-ray spectroscopy (EDS) to verify composition .
  • Key Variables : Temperature ramp rates, precursor purity (≥99.999%), and inert gas flow rates.

Q. Which characterization techniques (e.g., XRD, Raman spectroscopy) are most effective for identifying phase purity and stoichiometric ratios in GeAs?

  • Recommended Techniques :

TechniqueResolutionSample PrepLimitations
XRD0.01 ÅPowderInsensitive to light elements
Raman1 cm⁻¹Single crystalSurface contamination interference
TEM-EDS1 nmThin filmDestructive sampling
  • Best Practices : Cross-validate XRD peaks (e.g., JCPDS 00-022-1012) with Raman phonon modes (e.g., 220 cm⁻¹ for Ge-As bonds) to confirm crystallinity .

Q. What safety protocols are essential when handling arsenic-containing precursors in GeAs synthesis?

  • Protocols : Use gloveboxes with H₂O/O₂ levels <1 ppm, double-layer containment for arsenic vapor, and real-time gas sensors (e.g., for AsH₃). Ethically document safety measures in institutional review board (IRB) approvals and lab manuals .

Advanced Research Questions

Q. How can discrepancies in reported bandgap values of GeAs (1.2–1.8 eV) be systematically analyzed to identify underlying causes (e.g., doping, measurement techniques)?

  • Analysis Framework :

Compile literature data into a meta-table (e.g., bandgap vs. synthesis method).

Statistically correlate anomalies with measurement techniques (e.g., ellipsometry vs. UV-Vis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.